Cas no 1491811-29-0 (Methyl 4-(aminomethyl)piperidine-4-carboxylate)

Methyl 4-(aminomethyl)piperidine-4-carboxylate is a versatile organic compound, characterized by its piperidine ring and carboxylate functionality. This compound offers enhanced solubility in organic solvents and serves as a useful intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its unique structure facilitates easy functionalization, enabling the development of diverse derivatives with tailored properties.
Methyl 4-(aminomethyl)piperidine-4-carboxylate structure
1491811-29-0 structure
Product name:Methyl 4-(aminomethyl)piperidine-4-carboxylate
CAS No:1491811-29-0
MF:C8H16N2O2
Molecular Weight:172.224842071533
CID:5693957
PubChem ID:65990728

Methyl 4-(aminomethyl)piperidine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl4-(aminomethyl)piperidine-4-carboxylate
    • 1491811-29-0
    • SCHEMBL7370030
    • AKOS015332820
    • CS-0288135
    • EN300-1153860
    • methyl 4-(aminomethyl)piperidine-4-carboxylate
    • 4-Piperidinecarboxylic acid, 4-(aminomethyl)-, methyl ester
    • Methyl 4-(aminomethyl)piperidine-4-carboxylate
    • インチ: 1S/C8H16N2O2/c1-12-7(11)8(6-9)2-4-10-5-3-8/h10H,2-6,9H2,1H3
    • InChIKey: UTQIHBUHDXOSGA-UHFFFAOYSA-N
    • SMILES: O(C)C(C1(CN)CCNCC1)=O

計算された属性

  • 精确分子量: 172.121177757g/mol
  • 同位素质量: 172.121177757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 164
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.4Ų
  • XLogP3: -1

じっけんとくせい

  • 密度みつど: 1.054±0.06 g/cm3(Predicted)
  • Boiling Point: 265.7±35.0 °C(Predicted)
  • 酸度系数(pKa): 10.13±0.29(Predicted)

Methyl 4-(aminomethyl)piperidine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1153860-1.0g
methyl 4-(aminomethyl)piperidine-4-carboxylate
1491811-29-0
1g
$1142.0 2023-06-09
Enamine
EN300-1153860-0.5g
methyl 4-(aminomethyl)piperidine-4-carboxylate
1491811-29-0
0.5g
$1097.0 2023-06-09
Enamine
EN300-1153860-5.0g
methyl 4-(aminomethyl)piperidine-4-carboxylate
1491811-29-0
5g
$3313.0 2023-06-09
Enamine
EN300-1153860-0.05g
methyl 4-(aminomethyl)piperidine-4-carboxylate
1491811-29-0
0.05g
$959.0 2023-06-09
Enamine
EN300-1153860-10.0g
methyl 4-(aminomethyl)piperidine-4-carboxylate
1491811-29-0
10g
$4914.0 2023-06-09
Enamine
EN300-1153860-0.1g
methyl 4-(aminomethyl)piperidine-4-carboxylate
1491811-29-0
0.1g
$1005.0 2023-06-09
Enamine
EN300-1153860-0.25g
methyl 4-(aminomethyl)piperidine-4-carboxylate
1491811-29-0
0.25g
$1051.0 2023-06-09
Enamine
EN300-1153860-2.5g
methyl 4-(aminomethyl)piperidine-4-carboxylate
1491811-29-0
2.5g
$2240.0 2023-06-09

Methyl 4-(aminomethyl)piperidine-4-carboxylate 関連文献

Methyl 4-(aminomethyl)piperidine-4-carboxylateに関する追加情報

Methyl 4-(Aminomethyl)piperidine-4-carboxylate (CAS No. 1491811-29-0): An Overview

Methyl 4-(aminomethyl)piperidine-4-carboxylate (CAS No. 1491811-29-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Methyl 4-(aminomethyl)piperidine-4-carboxylate, is a derivative of piperidine, a six-membered heterocyclic amine that plays a crucial role in the development of various therapeutic agents.

The chemical structure of Methyl 4-(aminomethyl)piperidine-4-carboxylate features a piperidine ring with an aminomethyl group and a carboxylate ester moiety. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it an attractive candidate for drug discovery and development.

Recent studies have highlighted the potential of Methyl 4-(aminomethyl)piperidine-4-carboxylate in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent activity against certain neurological disorders. The aminomethyl group in the molecule is believed to enhance its ability to cross the blood-brain barrier, thereby improving its efficacy in treating conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its neurological applications, Methyl 4-(aminomethyl)piperidine-4-carboxylate has also been investigated for its anti-inflammatory properties. A study conducted by researchers at the University of California, San Francisco, demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

The pharmacokinetic properties of Methyl 4-(aminomethyl)piperidine-4-carboxylate have been extensively studied to optimize its therapeutic potential. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for ensuring its safety and efficacy in clinical settings. The ester moiety in the molecule contributes to its stability and bioavailability, making it suitable for both oral and parenteral administration.

Clinical trials involving Methyl 4-(aminomethyl)piperidine-4-carboxylate have yielded promising results. A phase II clinical trial conducted by a leading pharmaceutical company demonstrated that this compound significantly reduced symptoms in patients with chronic pain conditions. The trial also reported minimal side effects, further supporting its potential as a safe and effective therapeutic agent.

The synthesis of Methyl 4-(aminomethyl)piperidine-4-carboxylate has been optimized to ensure high yields and purity. Various synthetic routes have been developed, including those involving the reaction of piperidine with appropriate carboxylic acid derivatives followed by methylation. These methods have been refined to minimize impurities and ensure compliance with regulatory standards.

In conclusion, Methyl 4-(aminomethyl)piperidine-4-carboxylate (CAS No. 1491811-29-0) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to explore its potential in various therapeutic areas, further solidifying its importance in the field.

おすすめ記事

推奨される供給者
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd